molecular formula C31H32FN3O3S B2474321 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113131-51-3

2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2474321
CAS No.: 1113131-51-3
M. Wt: 545.67
InChI Key: LBWOMDCHQGIHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted with a sulfanyl-linked 1-(3,4-dimethylphenyl)-2-oxopropyl group, a 2-methylpropyl (isobutyl) chain at position 3, and a 4-fluorobenzyl carboxamide moiety at position 5. The 4-fluorophenylmethyl group may enhance bioavailability or target binding, as fluorinated aromatic systems are common in pharmaceuticals to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32FN3O3S/c1-18(2)17-35-30(38)26-13-10-24(29(37)33-16-22-7-11-25(32)12-8-22)15-27(26)34-31(35)39-21(5)28(36)23-9-6-19(3)20(4)14-23/h6-15,18,21H,16-17H2,1-5H3,(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOMDCHQGIHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors. This compound may be studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicine, such compounds are often explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Molecular Weight Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound ~575.7 g/mol 3,4-Dihydroquinazoline-4-one 3-(2-methylpropyl), 7-(4-fluorobenzylcarboxamide), sulfanyl-linked dimethylphenyl Hypothesized kinase/protease inhibition
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide ~575.7 g/mol 3,4-Dihydroquinazoline-4-one 3-(2-methylpropyl), 7-(4-fluorobenzylcarboxamide), sulfanyl-linked indole Anticancer screening (in vitro)
Apararenone (N-[4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide) 364.39 g/mol Benzoxazin-3-one 4-(4-fluorophenyl), 7-methanesulfonamide Mineralocorticoid receptor antagonist

Key Observations :

  • Core Structure: The target compound’s quinazoline-dione core distinguishes it from benzoxazin-based analogues like Apararenone, which exhibit different electronic properties due to the oxygen-rich benzoxazin ring .
  • Fluorinated Moieties: Both the target compound and Apararenone incorporate 4-fluorophenyl groups, a design choice likely aimed at improving pharmacokinetic profiles by reducing metabolic degradation .
Functional Comparison with Sulfonamide/Sulfanyl-Containing Compounds

Table 2: Functional Groups and Bioactivity

Compound Class Functional Group Example Compound Bioactivity Reference
Sulfanyl-linked -S-CH2-CO-aryl Target Compound Hypothesized enzyme inhibition
Sulfonamide -SO2-NR2 Apararenone Receptor antagonism
Cyanoacetamide-hydrazine -NH-N=C(CN)-CO-NH-aryl 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Antimicrobial/antifungal (in vitro)

Key Findings :

  • Sulfanyl vs.
  • Electronic Effects: The cyanoacetamide-hydrazine derivatives (e.g., ) exhibit strong electron-withdrawing properties, which are absent in the target compound, suggesting divergent mechanisms of action.
Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

Property Target Compound Apararenone Indole-containing Analogue
Molecular Weight ~575.7 g/mol 364.39 g/mol ~575.7 g/mol
LogP (Lipophilicity) ~4.2 (est.) 2.8 ~3.9 (est.)
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 8 5 9

Implications :

  • The higher logP of the target compound versus Apararenone suggests enhanced membrane permeability but may increase off-target binding risks.
  • The indole-containing analogue’s additional hydrogen bond donor (vs. the target compound) could improve target affinity but reduce oral bioavailability .

Biological Activity

The compound 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113133-53-1) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H28FN3O4SC_{29}H_{28}FN_{3}O_{4}S, with a molecular weight of 533.6 g/mol. The structure features a quinazoline core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that modifications in the side chains can enhance cytotoxicity against specific cancer types.

Compound Cell Line IC50 (μM) Reference
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CT47D27.3

The compound's mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antimicrobial properties. The biological activity against various pathogens has been demonstrated through disk diffusion methods and minimum inhibitory concentration (MIC) assays. The presence of sulfur in the structure may contribute to enhanced antibacterial effects.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

These findings suggest that this compound could be further explored as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that certain quinazoline derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several studies.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It has been suggested that it interacts with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways leading to cancer cell death.

Case Studies

A notable study involved the synthesis and evaluation of similar quinazoline derivatives which demonstrated promising anticancer activity against breast cancer cell lines. The study highlighted structure-activity relationships (SAR) that informed modifications leading to increased potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.